molecular formula C8H13NO4S B1436139 Pyrano[3,2-d]thiazole-6,7-diol-d3

Pyrano[3,2-d]thiazole-6,7-diol-d3"

Cat. No. B1436139
M. Wt: 222.28 g/mol
InChI Key: DRHXTSWSUAJOJZ-ACDYGFEZSA-N
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Description

Pyrano[3,2-d]thiazole-6,7-diol-d3 (PTD) is a heterocyclic organic compound. It has been studied for its chemical and biological properties. It is a part of the thiazole derivatives which are present in a wide range of natural products . These derivatives have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of Pyrano[3,2-d]thiazole-6,7-diol-d3 involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

The molecular formula of Pyrano[3,2-d]thiazole-6,7-diol-d3 is C8H13NO4S. It has a molecular weight of 222.28 g/mol.


Chemical Reactions Analysis

The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .

Scientific Research Applications

Phosphine-Catalyzed Annulation

  • Research Application : The study by Wang et al. (2016) describes the phosphine-catalyzed [2 + 4] annulation of allenoates with thiazolone-derived alkenes. This process facilitates the synthesis of biologically important 6,7-dihydro-5H-pyrano[2,3-d]thiazole derivatives, which are useful in various chemical and pharmaceutical applications.
  • Source : Organic Letters.

Novel Pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine Derivatives

  • Research Application : Esmaeili et al. (2021) developed an efficient method for synthesizing novel pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives. These derivatives have potential applications in material science and medicinal chemistry.
  • Source : Research on Chemical Intermediates.

Antimicrobial and Anticancer Activities

  • Research Application : A study by Zaki et al. (2018) explored the synthesis of pyrano[2,3-d]thiazole derivatives and their potential antimicrobial and anticancer activities. This research indicates the medical and pharmacological significance of these compounds.
  • Source : Chemistry Central Journal.

Antioxidant Candidates

  • Research Application : Kaddouri et al. (2020) investigated novel compounds containing pyrazole, thiazole, and pyridine moieties for their antioxidant potential. Pyrano[2,3-d]thiazole derivatives were included in this study, highlighting their potential use in developing antioxidant agents.
  • Source : Heliyon.

Future Directions

Pyrano[2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases . The synthesis of Pyrano[3,2-d]thiazole-6,7-diol-d3 and its derivatives could be useful in the development of new drugs .

properties

IUPAC Name

(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1/i5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXTSWSUAJOJZ-ACDYGFEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2S1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@@H]([C@H](O[C@]2([C@@]1(N=C(S2)C)[2H])[2H])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrano[3,2-d]thiazole-6,7-diol-d3"
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Pyrano[3,2-d]thiazole-6,7-diol-d3"
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Pyrano[3,2-d]thiazole-6,7-diol-d3"
Reactant of Route 4
Pyrano[3,2-d]thiazole-6,7-diol-d3"
Reactant of Route 5
Pyrano[3,2-d]thiazole-6,7-diol-d3"
Reactant of Route 6
Pyrano[3,2-d]thiazole-6,7-diol-d3"

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